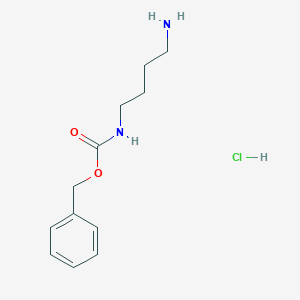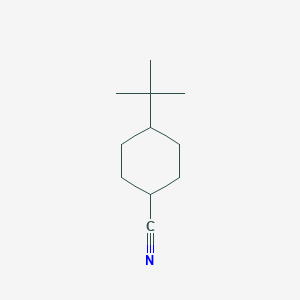
4-Tert-butylcyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylcyclohexane-1-carbonitrile, also known as 4-tert-butylcyclohexanecarbonitrile (4-TBCC), is a cyclic nitrile compound that has gained significant attention in the field of scientific research. This compound is widely used in various fields, including organic chemistry, biochemistry, and pharmacology, due to its unique chemical properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-TBCC is not fully understood, but it is believed to act as a weak inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It may also interact with specific receptors in the body, leading to various physiological effects.
Biochemische Und Physiologische Effekte
4-TBCC has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. It may also inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Additionally, 4-TBCC has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-TBCC in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 4-TBCC is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-TBCC. One area of interest is the development of new drugs based on its chemical structure and pharmacological properties. Another area of research is the investigation of its potential therapeutic effects in various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-Tert-butylcyclohexane-1-carbonitrile is a promising compound with potential applications in various scientific fields. Its unique chemical properties and potential therapeutic effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-TBCC involves the reaction of tert-butyl acrylate and cyclohexanecarbonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a Michael addition mechanism, followed by cyclization to form the desired product. This method provides a high yield of 4-TBCC and is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
4-TBCC has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In biochemistry, 4-TBCC is used as a substrate for enzyme-catalyzed reactions, such as cytochrome P450-mediated metabolism. In pharmacology, it is used as a reference compound for the development of new drugs targeting specific receptors.
Eigenschaften
IUPAC Name |
4-tert-butylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIZGGCJCFYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylcyclohexane-1-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


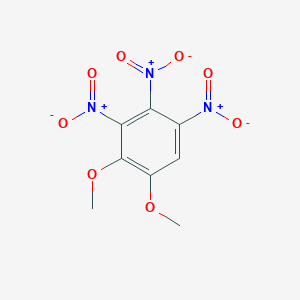

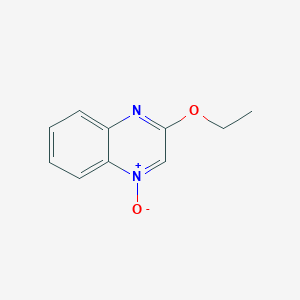
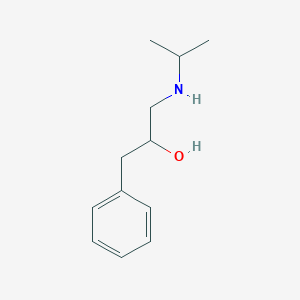

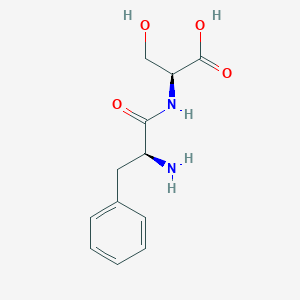
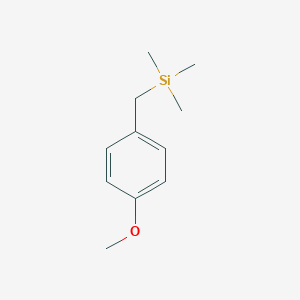



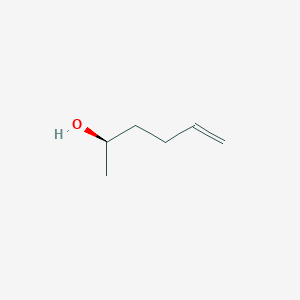
![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
